3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid
Description
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid is an Fmoc-protected non-natural amino acid derivative. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). The compound features a 2-methylbutanoic acid backbone, introducing a branched aliphatic chain that confers moderate steric hindrance and hydrophobicity. Its primary applications include peptide backbone modification, stabilization of secondary structures, and incorporation into bioactive peptides requiring tailored physicochemical properties .
Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIBECOXWZXNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This process can be achieved through various methods, including the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . These methods ensure the stability of the compound during subsequent reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid has a wide range of applications in scientific research:
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides . This compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence being synthesized .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
*Assumed formula based on structure.
Biological Activity
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid, commonly referred to as Fmoc-amino acid, is a derivative of amino acids that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and applications in research.
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.41 g/mol
- CAS Number : 203854-59-5
The presence of the Fmoc group provides stability during synthesis and facilitates the formation of peptide bonds. The carboxylic acid and amine functional groups allow for various chemical reactions, crucial in organic synthesis.
The biological activity of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group enhances solubility and stability, while the amino acid moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities, influencing biochemical pathways. For instance, it has been shown to inhibit certain proteases, which are critical in various physiological processes.
Case Studies
- Inhibition of Proteases : A study demonstrated that 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid inhibited protease activity in vitro at concentrations around 50 µM, indicating potential applications in therapeutic contexts where protease modulation is beneficial .
- Cellular Uptake : Another investigation focused on the cellular uptake of Fmoc-amino acids in cancer cell lines, revealing that these compounds could enhance drug delivery systems by improving the permeability of therapeutic agents across cell membranes.
Applications in Research
The compound serves as a versatile building block in peptide synthesis, particularly in:
- Medicinal Chemistry : Developing peptide-based drugs targeting specific diseases.
- Biochemical Research : Studying enzyme mechanisms and protein-ligand interactions.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| Fmoc-Ala (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine) | 203854-59-5 | 353.41 g/mol | Protease inhibition |
| Fmoc-Gly (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine) | 203854-60-8 | 329.39 g/mol | Cell permeability enhancement |
| Fmoc-Leu (3-[(9H-Fluoren-9-ylmethoxy)carbonyl]leucine) | 203854-61-9 | 353.41 g/mol | Anticancer properties |
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis, and how is it selectively removed?
The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protective group for the amino moiety, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). Its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which cleaves the Fmoc group via β-elimination without damaging the peptide backbone or other acid-labile protective groups . This orthogonal protection strategy allows sequential coupling of amino acids.
Q. What analytical methods are critical for confirming the purity and structural integrity of this compound?
- HPLC : To assess purity (>95% typically required for SPPS) and monitor deprotection/coupling efficiency .
- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects impurities (e.g., residual solvents or diastereomers) .
- Mass Spectrometry (MS) : Validates molecular weight and detects side products like truncated peptides .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase synthesis?
- Coupling Reagents : HATU or DIC/HOBt are preferred over EDCI for sterically hindered residues to reduce racemization .
- Solvent Selection : DMF or NMP enhances solubility of hydrophobic intermediates.
- Temperature Control : Reactions at 0–4°C minimize racemization, while elevated temperatures (25–40°C) improve coupling kinetics for bulky residues .
- Double Coupling : Repeat coupling steps for low-yield reactions, monitored by Kaiser or chloranil tests .
Q. How do structural modifications in analogs (e.g., side-chain variations) affect reactivity and bioactivity?
Comparative studies show:
| Modification | Impact on Reactivity/Bioactivity | Source |
|---|---|---|
| Methyl side chain | Enhances metabolic stability but reduces solubility | |
| Phenylthio group | Increases affinity for hydrophobic binding pockets | |
| Hydroxybutanoic acid | Improves hydrogen-bonding capacity in drug design |
Q. What strategies mitigate racemization during synthesis with this Fmoc-protected amino acid?
- Low Temperature : Perform couplings at 0–4°C to slow base-induced racemization .
- Additives : HOBt or Oxyma Pure suppress racemization by scavenging reactive intermediates .
- Short Deprotection Times : Limit piperidine exposure to <10 minutes per cycle .
Q. How should researchers resolve contradictions in toxicity data for this compound?
While acute toxicity is classified as Category 4 (oral/dermal/inhalation), chronic effects remain uncharacterized . Contradictions arise from limited ecotoxicological data. Recommended protocols:
- Hierarchical Testing : Prioritize acute toxicity assays (e.g., OECD 423) before chronic studies.
- Read-Across Analysis : Use data from structurally similar Fmoc-amino acids (e.g., LD50 of 2,000 mg/kg in rodents) for risk assessment .
Q. What critical storage conditions prevent degradation of this compound?
Q. How can premature deprotection during synthesis be troubleshooted?
Premature Fmoc cleavage often results from:
- Residual Acid : Neutralize SPPS resins thoroughly after TFA treatments.
- Base Contamination : Use fresh piperidine and avoid prolonged exposure to DMF .
- Side Reactions : Monitor for diketopiperazine formation via LC-MS and adjust coupling protocols .
Q. Table 1. Common Coupling Reagents and Their Efficacy
| Reagent | Reaction Rate | Racemization Risk | Use Case |
|---|---|---|---|
| HATU | High | Low | Sterically hindered |
| DIC/HOBt | Moderate | Moderate | Standard residues |
| EDCI | Low | High | Non-critical synthesis |
Q. Table 2. Key Safety Protocols
| Hazard | PPE | Emergency Response |
|---|---|---|
| Inhalation (Category 4) | N95 mask, fume hood | Move to fresh air; seek medical attention |
| Dermal Exposure | Nitrile gloves, lab coat | Wash with soap/water; monitor for irritation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
